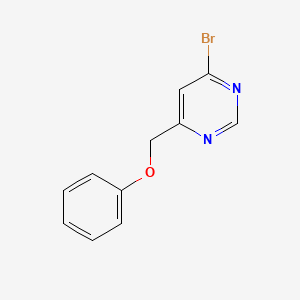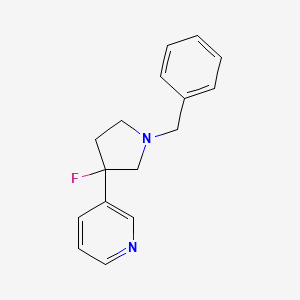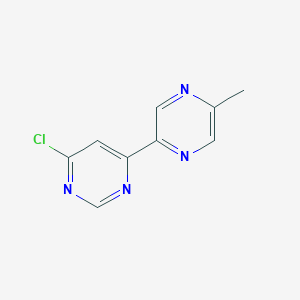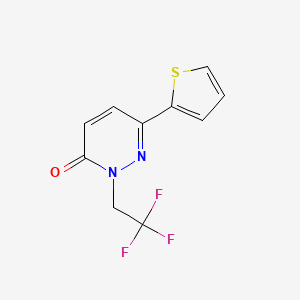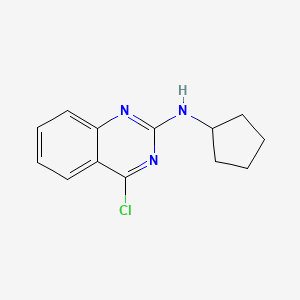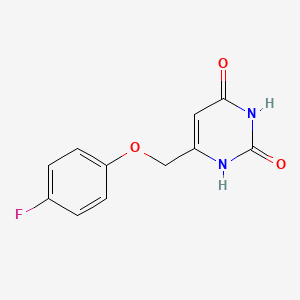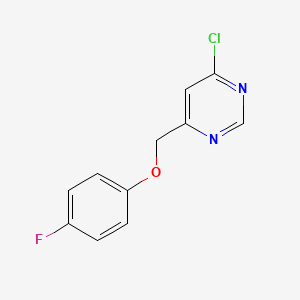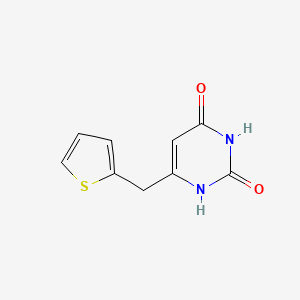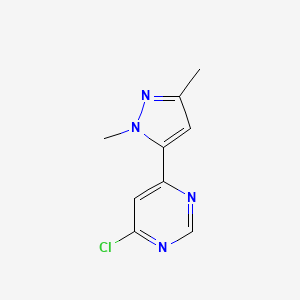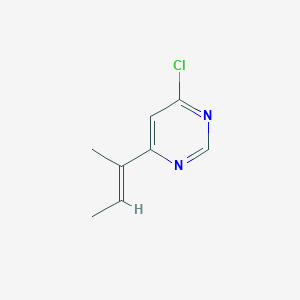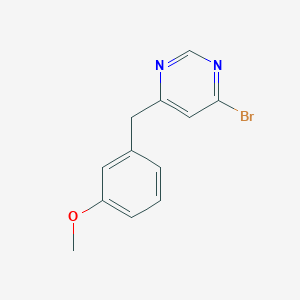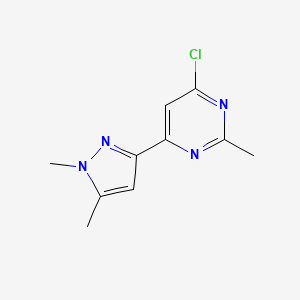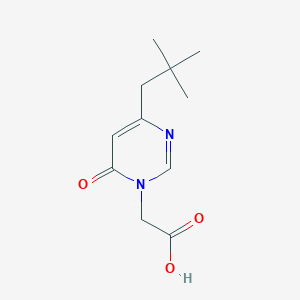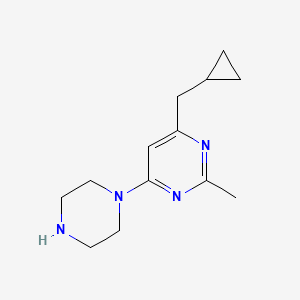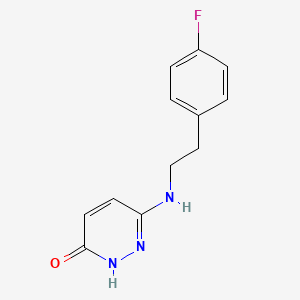
6-((4-Fluorophenethyl)amino)pyridazin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of pyridazin-3(2H)-one derivatives, which includes “6-((4-Fluorophenethyl)amino)pyridazin-3-ol”, has been a subject of interest due to their diverse pharmacological activities. The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Chemical Reactions Analysis
Pyridazin-3(2H)-one derivatives, including “6-((4-Fluorophenethyl)amino)pyridazin-3-ol”, can undergo various chemical reactions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .Scientific Research Applications
Synthesis and Derivative Formation
Sequential Nucleophilic Substitution Reactions
The synthesis of polysubstituted pyridazinones, including derivatives of pyridazin-3-ol, often involves sequential nucleophilic substitution reactions. These processes enable the creation of various disubstituted and ring-fused pyridazinone systems, which are valuable in drug discovery. For example, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles leads to aminated products, which can be further modified to produce various functional systems (Pattison et al., 2009).
Anticancer, Antiangiogenic, and Antioxidant Agents
Pyridazinones have been synthesized and evaluated for their biological activities. A series of new pyridazinone derivatives demonstrated inhibitory effects on cancer cell viability and showed potential as antiangiogenic and antioxidant agents. This highlights the chemical's relevance in developing therapeutic agents for cancer treatment (Kamble et al., 2015).
Applications in Drug Development
- Cardioactive Agents: The pyridazinone moiety, similar to "6-((4-Fluorophenethyl)amino)pyridazin-3-ol," is integral to the structure of various cardio-active compounds. These compounds have been either used clinically or tested in clinical trials, demonstrating the moiety's significance in developing cardiovascular drugs (Imran & Abida, 2016).
Chemical Modifications and Utility
- Facile Synthesis of Pyridazine Derivatives: Advanced synthetic techniques have facilitated the creation of substituted pyridazine-3,6-diamines, showcasing the versatility of pyridazinone frameworks in medicinal chemistry. Such derivatives can serve as scaffolds for further pharmaceutical development (Wlochal & Bailey, 2015).
properties
IUPAC Name |
3-[2-(4-fluorophenyl)ethylamino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-10-3-1-9(2-4-10)7-8-14-11-5-6-12(17)16-15-11/h1-6H,7-8H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYZDIXTKQYMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=NNC(=O)C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-Fluorophenethyl)amino)pyridazin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



